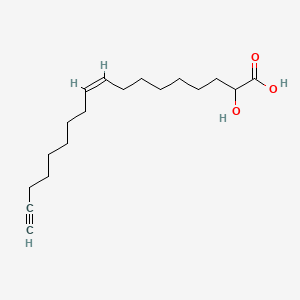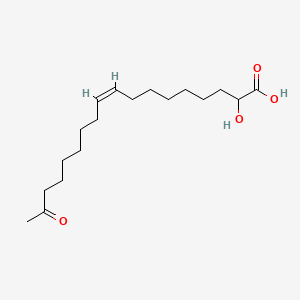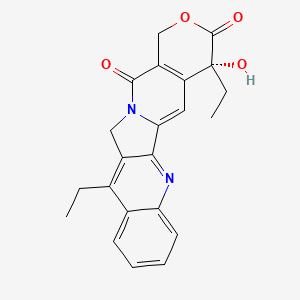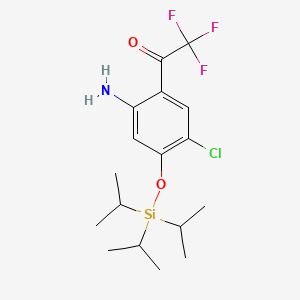
2-Trifluoroacetyl-4-chloro-5-triisopropylsilyloxyaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Trifluoroacetyl-4-chloro-5-triisopropylsilyloxyaniline is a chemical compound used for proteomics research . It has a molecular formula of C17H25ClF3NO2Si .
Molecular Structure Analysis
The molecular structure of this compound consists of 17 carbon atoms, 25 hydrogen atoms, 1 chlorine atom, 3 fluorine atoms, 1 nitrogen atom, 2 oxygen atoms, and 1 silicon atom .Scientific Research Applications
Building Blocks for Heterocyclic Compounds
2-Trifluoroacetyl-4-chloro-5-triisopropylsilyloxyaniline and its derivatives have been utilized as building blocks in the synthesis of heterocyclic compounds. For instance, derivatives like 4-Chloro-3-(trifluoroacetyl)-coumarins have been employed to synthesize various 3,4-heteroannulated coumarins. These materials are prepared through reactions with aminoheterocycles and other compounds, demonstrating their versatility in creating complex molecular structures (Iaroshenko et al., 2011).
Analytical Chemistry Applications
In analytical chemistry, derivatives of this compound have been used for improving the derivatization techniques in the detection of certain compounds in drinking water. For example, N-methyl-bis-trifluoroacetamide (MBTFA) has been applied for the effective analysis of Mutagen X in drinking water. This demonstrates the application of such derivatives in enhancing analytical methodologies (Kubwabo et al., 2009).
Synthesis of Urea and Isourea Derivatives
The reaction of diisopropylcyanamide with trifluoroacetic anhydride, related to 2-Trifluoroacetyl compounds, leads to the formation of urea and isourea derivatives. This chemical process has been studied for its thermodynamics and kinetics, offering insights into the stability and reactivity of these compounds (Norris et al., 1997).
Applications in Organic Synthesis
In organic synthesis, derivatives like 2-(Trifluoroacetyloxy)pyridine, which are closely related to this compound, have been found effective in the trifluoroacetylation of amines and alcohols. These reactions are crucial for the synthesis of various organic compounds, indicating the broad application of these derivatives in organic chemistry (Keumi et al., 1990).
Catalysis and Chemical Transformations
These compounds have also found use in catalysis, for instance, in the trifluoroacetylation of aromatic compounds using trifluoroacetic anhydride. This highlights their role in facilitating specific chemical transformations (Ruiz et al., 1996).
Mechanism of Action
Safety and Hazards
While specific safety and hazard information for 2-Trifluoroacetyl-4-chloro-5-triisopropylsilyloxyaniline is not available, it’s important to handle all chemical compounds with care. Trifluoroacetyl chloride, a related compound, is known to be toxic and can cause irritation if inhaled, ingested, or absorbed through the skin .
Future Directions
properties
IUPAC Name |
1-[2-amino-5-chloro-4-tri(propan-2-yl)silyloxyphenyl]-2,2,2-trifluoroethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25ClF3NO2Si/c1-9(2)25(10(3)4,11(5)6)24-15-8-14(22)12(7-13(15)18)16(23)17(19,20)21/h7-11H,22H2,1-6H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHJKTPJNAVUZAV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)[Si](C(C)C)(C(C)C)OC1=C(C=C(C(=C1)N)C(=O)C(F)(F)F)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25ClF3NO2Si |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70676175 |
Source


|
| Record name | 1-(2-Amino-5-chloro-4-{[tri(propan-2-yl)silyl]oxy}phenyl)-2,2,2-trifluoroethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70676175 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
395.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
342621-21-0 |
Source


|
| Record name | 1-(2-Amino-5-chloro-4-{[tri(propan-2-yl)silyl]oxy}phenyl)-2,2,2-trifluoroethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70676175 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

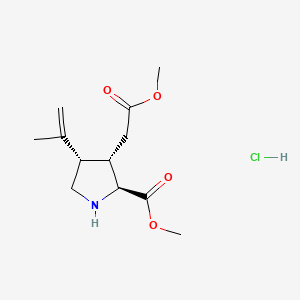
![2-[4-(1-Hydroxy-2-methylpropyl)phenyl]propanoic acid](/img/structure/B564513.png)
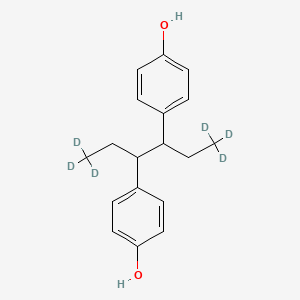

![(3S,4R,5S,6S,8S,9R,10S,13R,14S,15S,16R,17R)-17-[(2R)-5-[[(2R,3R,4S,5S)-4-hydroxy-3-[(2S,3R,4S,5R)-4-hydroxy-3,5-dimethoxyoxan-2-yl]oxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-6-methylheptan-2-yl]-10,13-dimethyl-1,2,3,4,5,6,7,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthrene-3,4,6,8,15,16-hexol](/img/structure/B564516.png)
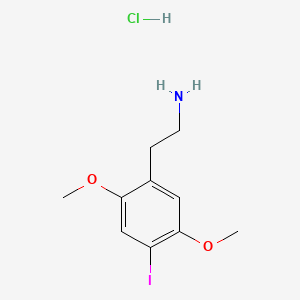


![[(2S,3S)-1-Methyl-2-(pyridin-3-yl)pyrrolidin-3-yl]methanethiol](/img/structure/B564526.png)
